
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane can be synthesized by mixing solutions of sodium thiosulfate and silver nitrate . The reaction typically involves the use of excess thiosulfate to form the [Ag(S₂O₃)₂]³⁻ complex ion . This method is commonly used in laboratory settings for plant assays .
Análisis De Reacciones Químicas
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silver sulfate (Ag₂SO₄).
Reduction: It can be reduced to elemental silver (Ag) and sulfur dioxide (SO₂).
Substitution: In the presence of strong acids, it can undergo substitution reactions to form different silver salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions are silver sulfate, elemental silver, and sulfur dioxide .
Aplicaciones Científicas De Investigación
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: It is employed in plant tissue culture to promote flower growth and longevity.
Medicine: Research is being conducted on its potential use in antimicrobial treatments due to its silver content.
Mecanismo De Acción
The mechanism of action of disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane involves its interaction with ethylene receptors in plants. By binding to these receptors, it inhibits the action of ethylene, a hormone responsible for the aging and senescence of flowers . This results in prolonged flower life and increased flower production .
Comparación Con Compuestos Similares
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane can be compared with other similar compounds such as:
Sodium silver thiosulfate: Used as a post-harvest conditioner for cut flowers.
Sodium thiosulfate: Commonly used in photographic fixing and as an antidote for cyanide poisoning.
The uniqueness of this compound lies in its specific application in promoting flower growth and longevity, which is not as prominent in the other similar compounds .
Propiedades
Número CAS |
23149-52-2 |
|---|---|
Fórmula molecular |
Ag2O3S2 |
Peso molecular |
327.87 g/mol |
Nombre IUPAC |
disilver;dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/2Ag.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
BLZGNFOLSIAOSQ-UHFFFAOYSA-L |
SMILES canónico |
[O-]S(=O)(=S)[O-].[Ag+].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


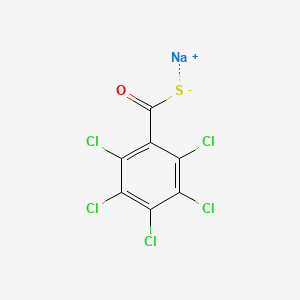
![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)
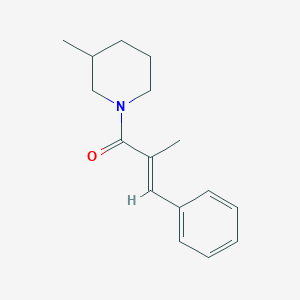
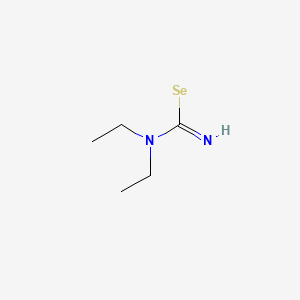
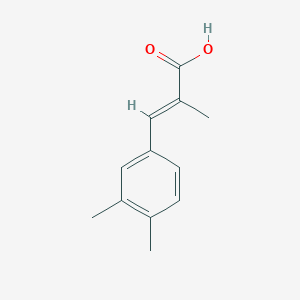
![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)

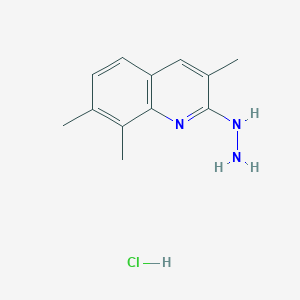
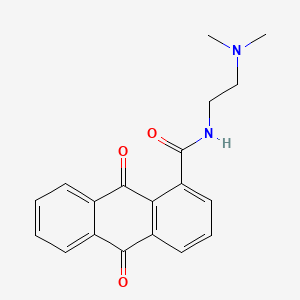
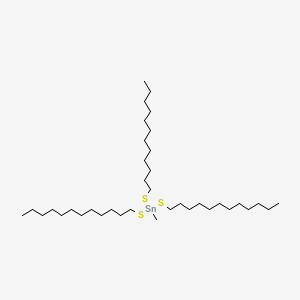
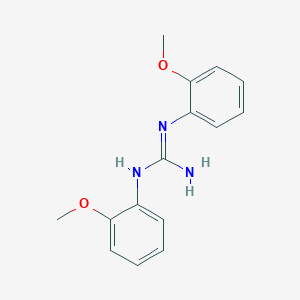
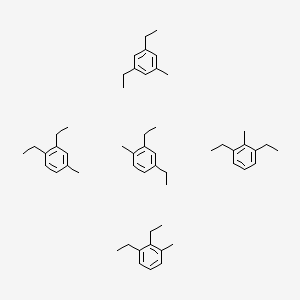
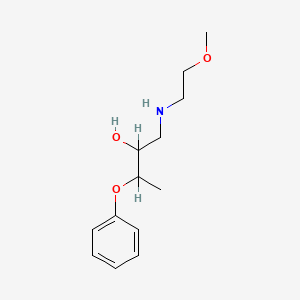
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
